3-Fpnbp
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Overview
Description
3-Fpnbp: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of buprenorphine, a well-known opioid used in pain management and opioid addiction treatment. The addition of a fluoropropyl group to the norbuprenorphine structure enhances its binding affinity and selectivity for certain receptors, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fpnbp typically involves the alkylation of norbuprenorphine with 3-fluoropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesis systems and continuous flow reactors are employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fpnbp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fpnbp is used as a precursor in the synthesis of other fluorinated compounds. Its unique structure allows for the study of fluorine’s effects on molecular interactions and reactivity .
Biology: In biological research, this compound is used to study receptor binding and signaling pathways. Its high affinity for certain receptors makes it a valuable tool in understanding receptor-ligand interactions .
Medicine: this compound has potential therapeutic applications in pain management and addiction treatment. Its modified structure may offer improved efficacy and reduced side effects compared to traditional opioids .
Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents. Its fluorinated structure enhances its stability and bioavailability, making it a valuable component in drug design .
Mechanism of Action
3-Fpnbp exerts its effects by binding to opioid receptors in the central nervous system. The fluoropropyl group enhances its binding affinity and selectivity for these receptors, leading to potent analgesic and anti-addictive effects. The compound interacts with the mu-opioid receptor, inhibiting pain signals and reducing withdrawal symptoms in opioid-dependent individuals .
Comparison with Similar Compounds
N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane (FP-CIT): Used in dopamine transporter imaging.
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (β-CFT): Another fluorinated compound used in imaging studies.
Uniqueness: 3-Fpnbp stands out due to its unique combination of opioid receptor affinity and fluorinated structure. This combination enhances its potential as both a therapeutic agent and a research tool, offering advantages in terms of efficacy, stability, and bioavailability compared to other similar compounds .
Properties
CAS No. |
128837-83-2 |
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Molecular Formula |
C28H40FNO4 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
5-(3-fluoropropyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C28H40FNO4/c1-24(2,3)25(4,32)19-16-26-9-10-28(19,33-5)23-27(26)11-14-30(13-6-12-29)20(26)15-17-7-8-18(31)22(34-23)21(17)27/h7-8,19-20,23,31-32H,6,9-16H2,1-5H3 |
InChI Key |
LPNOOYPIGSPXRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Synonyms |
3-FPNBP N-(3-fluoropropyl)-N-norbuprenorphine |
Origin of Product |
United States |
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